molecular formula C7H6N2O5 B13721699 4-Hydroxy-6-methyl-5-nitronicotinic acid CAS No. 86788-99-0

4-Hydroxy-6-methyl-5-nitronicotinic acid

Cat. No.: B13721699
CAS No.: 86788-99-0
M. Wt: 198.13 g/mol
InChI Key: NHCWCTYOXAGXHY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Substituted Pyridine (B92270) Carboxylic Acids

The study of pyridine and its derivatives has a rich history dating back to the 19th century, with the first major synthesis of pyridine derivatives being described in 1881. wikipedia.org Pyridine carboxylic acids, including nicotinic acid, picolinic acid, and isonicotinic acid, have been fundamental building blocks in organic chemistry. nih.govwikipedia.org Research in this area has evolved from basic synthesis and characterization to the exploration of their diverse applications.

Initially, research focused on understanding the fundamental reactivity of the pyridine ring and developing methods for its functionalization. The presence of the nitrogen atom in the aromatic ring makes it electron-deficient compared to benzene, influencing its substitution patterns. wikipedia.org Over the decades, the focus has expanded to include the synthesis of a vast number of substituted pyridine carboxylic acids with tailored properties. These compounds have found applications as pharmaceuticals, agrochemicals, and specialty chemicals. wikipedia.orgnih.gov The development of modern analytical techniques has further accelerated research, allowing for detailed studies of their structure-activity relationships.

Academic Significance and Research Gaps for 4-Hydroxy-6-methyl-5-nitronicotinic Acid

This compound is a specific derivative of nicotinic acid that is noted in chemical databases. scbt.comchemicalbook.com Its structure, featuring hydroxyl, methyl, and nitro groups in addition to the carboxylic acid function, suggests a molecule with complex chemical properties and potential for various chemical transformations.

Despite its defined structure, a significant research gap exists for this compound. A thorough review of scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. While general methods for the synthesis of substituted nicotinic acids are known, specific procedures and optimization for this particular compound are not well-documented in readily accessible scientific journals. This lack of focused research presents an opportunity for new investigations into its properties and potential uses.

The academic significance of this compound currently lies more in its potential than in its established applications. Its multifunctional nature makes it an interesting target for synthetic chemists and a potential candidate for screening in various biological assays. The electron-withdrawing nitro group, combined with the electron-donating hydroxyl and methyl groups, creates a unique electronic environment within the pyridine ring, which could lead to novel reactivity or biological activity.

Scope and Research Objectives Pertaining to this compound

Given the current research landscape, the primary scope of future research on this compound would be foundational. Key research objectives would include:

Development of an efficient and scalable synthesis: A primary goal would be to establish a reliable synthetic route to produce the compound in sufficient quantities for further study. This would involve exploring different starting materials and reaction conditions to optimize the yield and purity.

Thorough physicochemical characterization: A comprehensive analysis of its physical and chemical properties would be essential. This would include determining its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Exploration of its chemical reactivity: Investigating how the various functional groups influence the reactivity of the molecule would be a key objective. This could involve studying its behavior in different types of chemical reactions, such as esterification, amidation, or reduction of the nitro group.

Preliminary biological screening: Given the broad biological activities of other nicotinic acid derivatives, an initial screening of this compound for potential pharmacological activities would be a logical step. nih.govnih.govchemistryjournal.net This could involve assays for anti-inflammatory, antimicrobial, or other relevant biological effects.

The pursuit of these objectives would help to fill the existing research gap and establish a scientific foundation for any future applications of this compound.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below, based on available chemical database information.

PropertyValueReference
CAS Number914222-95-0 scbt.comchemicalbook.com
Molecular FormulaC7H6N2O5 scbt.comchemicalbook.com
Molecular Weight198.13 g/mol scbt.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-3-5(9(13)14)6(10)4(2-8-3)7(11)12/h2H,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCWCTYOXAGXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666480
Record name 6-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86788-99-0
Record name 1,4-Dihydro-6-methyl-5-nitro-4-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86788-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxy 6 Methyl 5 Nitronicotinic Acid and Its Precursors

Strategies for Nitration of Nicotinic Acid Scaffolds

The introduction of a nitro group at the C5 position of the nicotinic acid ring is a crucial transformation. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring generally makes electrophilic substitution reactions, such as nitration, challenging. guidechem.com However, the presence of activating groups like a hydroxyl group can facilitate this reaction.

Direct nitration is a common strategy for introducing a nitro group onto an aromatic ring. For nicotinic acid scaffolds, this typically requires harsh conditions using a mixture of a nitrating agent and a strong acid. A widely used method involves treating the nicotinic acid derivative with a combination of concentrated sulfuric acid and nitric acid (either fuming or concentrated). guidechem.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For the structurally similar compound 6-hydroxynicotinic acid, several direct nitration protocols have been reported. One method involves adding fuming nitric acid to a solution of 6-hydroxynicotinic acid in concentrated sulfuric acid at 0°C, followed by heating to 45°C for several hours. guidechem.com Another approach uses a mixture of concentrated sulfuric acid and nitric acid, with the reaction initiated at a temperature below 20°C and then heated to 80°C for four hours, yielding the nitrated product after pouring the mixture onto ice. guidechem.com

Multi-step synthesis offers an alternative to direct nitration, which can sometimes result in low yields or unwanted side products. These protocols may involve the introduction of other functional groups to direct the nitration to the desired position or the construction of the heterocyclic ring with the nitro group already incorporated. uva.nl While direct nitration of the 4-hydroxy-6-methylnicotinic acid precursor is feasible, multi-step pathways are a cornerstone of complex molecule synthesis. nih.gov

Regioselective Hydroxylation and Methylation Techniques

The precise placement of the hydroxyl group at the C4 position and the methyl group at the C6 position is fundamental to establishing the correct precursor scaffold. The synthesis of 4-hydroxy-6-methylnicotinic acid itself is a key step. A documented method for this precursor's synthesis starts from 4-hydroxy-6-methyl-2-pyrone. chemicalbook.com This strategy involves a ring transformation reaction where the pyrone is treated with an ammonia (B1221849) source, leading to the formation of the corresponding pyridone, which exists in tautomeric equilibrium with the 4-hydroxypyridine (B47283) form.

Other general strategies for constructing substituted nicotinic acids include the selective oxidation of alkylpyridines. For example, 2-methyl-5-alkylpyridines can be oxidized with nitric acid to produce 6-methylnicotinic acid, demonstrating a method for forming the carboxylic acid function on a pre-substituted pyridine ring. google.com While less common in standard laboratory synthesis, biochemical methods, such as the hydroxylation of nicotinic acid by the bacterium Pseudomonas fluorescens, represent an alternative approach to introducing hydroxyl groups onto the pyridine ring. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

Maximizing the yield of the desired product is a central goal in chemical synthesis. This is achieved by systematically optimizing reaction parameters such as temperature, reaction time, reagent concentration, and the use of catalysts.

In the nitration of nicotinic acid analogs, reaction conditions significantly impact the outcome. A patented process for the synthesis of 6-hydroxy-5-nitronicotinic acid highlights a highly optimized procedure. google.com This method utilizes a pre-nitration step at a lower temperature (65°C) before the main nitration reaction at a higher temperature (80°C). It also employs ammonium (B1175870) hydrogen sulfate (B86663) as a catalyst, achieving yields as high as 89% with product purity exceeding 99%. google.com

The following table summarizes various reported conditions for the nitration of hydroxynicotinic acid, illustrating the range of parameters explored to improve yield and efficiency.

Starting MaterialReagentsCatalystTemperature ProfileTimeReported YieldReference
6-hydroxynicotinic acidConc. H₂SO₄, Fuming HNO₃None0°C → 45°C3 hoursNot specified guidechem.com
6-hydroxynicotinic acidConc. H₂SO₄, Conc. HNO₃None<20°C → 80°C1 hr (RT) + 4 hr (80°C)36% guidechem.com
6-hydroxynicotinic acidConc. H₂SO₄, Red Fuming HNO₃(NH₄)HSO₄65°C → 80°C4.5 hr (pre-nitration) + 10-14 hr (nitration)87-89% google.com

Isolation and Purification Techniques for Research-Grade Material

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The choice of technique depends on the physical properties of the compound and the impurities present. For nitration reactions conducted in strong acids, a common initial step is to quench the reaction mixture by pouring it onto ice. This often causes the product to precipitate, allowing for its collection by suction filtration. guidechem.comgoogle.com The crude solid is typically washed with water to remove residual acids and inorganic salts. guidechem.com

For obtaining high-purity, research-grade material, further purification is necessary. A documented procedure for a nitrated nicotinic acid derivative involves:

Crystallization: The crude product is crystallized from a suitable solvent. One method involves placing the reaction liquid at 0°C for 24 hours to induce crystallization. google.com

Solvent Rinsing: The filtered solid can be rinsed with a specific solvent, such as cold methanol (B129727), to remove soluble impurities, followed by vacuum drying. google.com

Column Chromatography: For more complex mixtures or to achieve very high purity, silica (B1680970) gel column chromatography is a powerful technique. A specific eluent system, such as a mixture of dichloromethane (B109758) and methanol (e.g., 20:1 ratio), is used to separate the components. rsc.org

Throughout the process, techniques like Thin-Layer Chromatography (TLC) are used to monitor the reaction's progress and assess the purity of the fractions collected during chromatography. rsc.org The final confirmation of the structure and purity of the isolated 4-hydroxy-6-methyl-5-nitronicotinic acid is performed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. guidechem.comrsc.org

Chemical Reactivity and Transformation Pathways of 4 Hydroxy 6 Methyl 5 Nitronicotinic Acid

Mechanistic Studies of Nitration Reactions

The synthesis of 4-hydroxy-6-methyl-5-nitronicotinic acid involves the nitration of its precursor, 4-hydroxy-6-methylnicotinic acid. This reaction is a classic example of electrophilic aromatic substitution. The mechanism is heavily influenced by the directing effects of the substituents already present on the pyridine (B92270) ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group and the pyridine ring nitrogen are deactivating.

The nitration proceeds via the generation of the electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid. The electron-donating hydroxyl and methyl groups increase the electron density of the pyridine ring, particularly at the positions ortho and para to them, making the ring more susceptible to electrophilic attack than an unsubstituted pyridine. The nitronium ion is directed to the C-5 position, which is ortho to both the strongly activating hydroxyl group at C-4 and the activating methyl group at C-6. This concerted activation overcomes the deactivating effects of the ring nitrogen and the carboxylic acid group, facilitating the substitution at this specific position.

Modern methods for the nitration of heterocycles, which can be sensitive to harsh acidic conditions, sometimes employ milder reagents like N-nitrosaccharin, which can act as a controllable source of the nitronium ion. nih.gov Mechanistic studies on similar compounds suggest the reaction proceeds through a highly ordered transition state. nih.gov

Table 1: Typical Reagents and Conditions for Nitration of Hydroxypyridines

Reagent System Conditions Reference
Concentrated H₂SO₄ and Fuming HNO₃ 0°C to 45°C guidechem.com
Red Fuming HNO₃ Heating to 50-80°C guidechem.comgoogle.com

Reduction Pathways of the Nitro Group and Subsequent Reactivity

The nitro group of this compound is readily susceptible to reduction, providing a pathway to the corresponding amino derivative, 5-amino-4-hydroxy-6-methylnicotinic acid. This transformation is a key step in the synthesis of various other derivatives, as the resulting amino group is a versatile functional handle.

Commonly employed methods for the reduction of aromatic nitro groups are effective for this compound. evitachem.com These include catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), or chemical reduction using metals in acidic media, like iron powder in acetic or hydrochloric acid. evitachem.comscielo.br The mechanism of nitro group reduction is complex, proceeding through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. scielo.br

The subsequent reactivity of the 5-amino derivative is characteristic of aromatic amines. It can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the pyridine ring at the C-5 position.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Product Reference
H₂ / Pd/C Pressurized H₂ gas, solvent (e.g., ethanol) 5-amino-4-hydroxy-6-methylnicotinic acid evitachem.com
Fe / CH₃COOH or HCl Acidic aqueous solution, heat 5-amino-4-hydroxy-6-methylnicotinic acid evitachem.com

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the presence of two electron-withdrawing groups (nitro and carboxylic acid). This electronic nature generally hinders further electrophilic substitution reactions, which are already difficult on pyridine rings compared to benzene. guidechem.com

Conversely, the electron-poor character of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the C-5 position is a strong activating group for SNAr and can potentially serve as a leaving group when attacked by strong nucleophiles. Nucleophiles can attack the electron-deficient carbon atoms of the ring, leading to the displacement of a suitable leaving group. In this molecule, the nitro group is a plausible candidate for displacement by nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions. Such reactions on other nitro-substituted heterocycles are well-documented. evitachem.comresearchgate.net

Table 3: Potential Nucleophilic Substitution Reactions

Nucleophile Potential Product
Sodium methoxide (B1231860) (NaOCH₃) 4-Hydroxy-5-methoxy-6-methylnicotinic acid
Ammonia (B1221849) (NH₃) 5-Amino-4-hydroxy-6-methylnicotinic acid

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a key site for derivatization through esterification and amidation reactions.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (Fischer esterification). Alternatively, for milder conditions or with sensitive substrates, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an alcohol to form the ester. This route is common in the synthesis of various nicotinic acid esters. google.com

Amidation involves the reaction of the carboxylic acid with an amine. This reaction typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Common methods include converting the carboxylic acid to an acyl chloride or using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The synthesis of nicotinohydrazides, for instance, proceeds by reacting a nicotinic acid ester with hydrazine (B178648) hydrate, demonstrating the feasibility of forming amide-type bonds. mdpi.com

Table 4: Conditions for Carboxylic Acid Derivatization

Reaction Reagents Conditions
Esterification Alcohol (e.g., Methanol), H₂SO₄ (catalyst) Reflux
Esterification 1. SOCl₂ 2. Alcohol 1. Reflux 2. Room Temperature
Amidation 1. SOCl₂ 2. Amine 1. Reflux 2. Room Temperature

Oxidation Reactions of the Hydroxyl and Methyl Groups

The hydroxyl and methyl groups on the pyridine ring can be targeted for oxidation, although selective oxidation can be challenging in a molecule with multiple reactive sites.

The methyl group at C-6 can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot nitric acid. google.com This transformation would yield 4-hydroxy-5-nitropyridine-3,6-dicarboxylic acid. The reaction conditions must be carefully controlled to avoid degradation of the pyridine ring or unwanted side reactions with the other functional groups.

Table 5: Potential Oxidation Reactions

Functional Group Oxidizing Agent Potential Product Reference
Methyl Group (-CH₃) Potassium Permanganate (KMnO₄) Pyridine-3,6-dicarboxylic acid derivative google.com
Methyl Group (-CH₃) Nitric Acid (HNO₃) Pyridine-3,6-dicarboxylic acid derivative google.comgoogle.com

Derivatization and Analog Synthesis from 4 Hydroxy 6 Methyl 5 Nitronicotinic Acid

Synthesis of Substituted Nicotinic Acid Esters and Amides

The carboxylic acid functional group at the C3 position of 4-hydroxy-6-methyl-5-nitronicotinic acid is a primary site for derivatization to form esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and biological activity.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This process, known as Fischer-Speier esterification, is an equilibrium reaction. To drive the reaction towards the product, the alcohol is often used in excess, or water is removed as it is formed. For instance, reacting this compound with methanol (B129727) would yield methyl 4-hydroxy-6-methyl-5-nitronicotinate. The synthesis of various 6-methylnicotinic acid esters has been achieved through the oxidation of 2-methyl-5-ethylpyridine followed by esterification with an alcohol. google.comenvironmentclearance.nic.in

Amidation: The synthesis of amides from carboxylic acids can be achieved through several methods. One common approach involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be performed by heating the carboxylic acid with an amine, often with a catalyst such as boric acid to facilitate the dehydration process. This direct method is considered a greener approach, avoiding the use of harsh chlorinating agents. orgsyn.org

Table 1: Potential Ester and Amide Derivatives
Derivative TypeGeneral StructureR Group ExamplesSynthesis Method
Ester-CH₃ (Methyl), -CH₂CH₃ (Ethyl)Fischer Esterification (Alcohol, H₂SO₄)
Primary AmideHAcyl chloride + NH₃
Secondary Amide-CH₃ (Methyl), -C₆H₅ (Phenyl)Acyl chloride + RNH₂ or Boric acid catalysis
Tertiary Amide-CH₃ (Methyl), -CH₂CH₃ (Ethyl)Acyl chloride + R₂NH or Boric acid catalysis

Preparation of Reduced Nitro Derivatives (Aminonicotinic Acids)

The nitro group at the C5 position is a key functional group that can be readily transformed into an amino group, significantly altering the electronic properties of the molecule. The reduction of an aromatic nitro group is a well-established and versatile reaction in organic synthesis. wikipedia.org

Common methods for this reduction include:

Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile. The reaction involves hydrogen gas (H₂) and a metal catalyst, with palladium on carbon (Pd/C) being widely used. commonorganicchemistry.com Other catalysts like platinum or Raney nickel are also effective. masterorganicchemistry.comresearchgate.net This method is generally efficient and proceeds under mild conditions.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com Stannous chloride (SnCl₂) is another mild and selective reagent for this purpose. commonorganicchemistry.com

The product of this reduction, 5-amino-4-hydroxy-6-methylnicotinic acid, would feature a strongly electron-donating amino group in place of the strongly electron-withdrawing nitro group.

Table 2: Common Reagents for Nitro Group Reduction
ReagentConditionsAdvantages
H₂/Pd-CHydrogen gas, Palladium on Carbon catalystClean reaction, high yield, mild conditions. commonorganicchemistry.com
Fe/HCl or Zn/HClMetal powder in acidic solutionCost-effective, widely used historically. masterorganicchemistry.com
SnCl₂Tin(II) chloride in a suitable solventMild conditions, good for substrates with other reducible groups. commonorganicchemistry.com

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine (B92270) ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. guidechem.comyoutube.com The reaction is further complicated by the presence of multiple substituents on the this compound ring.

The directing effects of the existing groups are as follows:

Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and activate the ring towards EAS, directing incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org

Deactivating Groups: The nitro (-NO₂) and carboxylic acid (-COOH) groups are electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta position. lumenlearning.comlibretexts.org

Structural Modifications Affecting Electronic and Steric Properties

The derivatization of this compound leads to analogs with distinct electronic and steric profiles, which can be tailored for specific applications.

Electronic Properties:

Ester and Amide Formation: Converting the carboxylic acid to an ester or amide removes the acidic proton and alters the group's inductive and resonance effects, though it remains electron-withdrawing.

Nitro to Amino Reduction: This transformation causes the most dramatic electronic shift. The potent electron-withdrawing nitro group (-NO₂) is replaced by a potent electron-donating amino group (-NH₂). youtube.com This change significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and altering its acid-base properties.

Halogenation: The introduction of a halogen at the C2 position would primarily exert an electron-withdrawing inductive effect, further decreasing the electron density of the ring. ucsb.edu

Steric Properties:

Esters and Amides: The size of the substituent attached to the ester oxygen or amide nitrogen can be systematically varied. Introducing bulky groups (e.g., a tert-butyl ester or a diisopropyl amide) can create significant steric hindrance around the C3 position. This can influence the molecule's conformation and its ability to interact with biological targets or other chemical species.

Halogenation: The addition of a halogen atom at the C2 position increases the steric bulk in that region of the molecule. The effect increases with the size of the halogen (F < Cl < Br < I).

These modifications allow for the fine-tuning of the molecule's properties, which is a key strategy in the development of new compounds with desired characteristics.

Table 3: Summary of Structural Modification Effects
ModificationResulting GroupKey Electronic EffectKey Steric Effect
Esterification-COORRemains electron-withdrawingIncreased bulk, tunable by R-group size
Amidation-CONR₂Remains electron-withdrawingIncreased bulk, tunable by R-group size
Nitro Reduction-NH₂Strong electron-donatingMinimal change from -NO₂
Halogenation (at C2)-X (F, Cl, Br)Electron-withdrawing (inductive)Increased bulk at C2 position

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. ¹H NMR spectroscopy would be utilized to determine the number of different types of protons, their chemical environments, and their proximity to one another. For 4-Hydroxy-6-methyl-5-nitronicotinic acid, one would expect to observe distinct signals for the methyl protons, the aromatic proton on the pyridine (B92270) ring, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and connectivity of these protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the carboxylic acid carbon, the carbons of the pyridine ring, and the methyl carbon.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular structure by establishing correlations between protons and carbons. However, a search of scientific databases reveals no published ¹H or ¹³C NMR data for this specific compound.

Hypothetical ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
-CH₃ 2.2 - 2.7 Singlet
Aromatic-H 8.0 - 9.0 Singlet
-OH (hydroxyl) 10.0 - 13.0 Broad Singlet
-OH (carboxyl) 11.0 - 14.0 Broad Singlet

Note: This table is hypothetical and for illustrative purposes only, as no experimental data is publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O₅), high-resolution mass spectrometry (HRMS) would be expected to confirm its molecular weight of approximately 198.13 g/mol . Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI), the compound would be fragmented in a predictable manner. The analysis of these fragmentation patterns provides valuable insights into the compound's structure. To date, no specific mass spectral data or fragmentation patterns for this compound have been published in peer-reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the IR spectrum of this compound, one would anticipate observing characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C=C and C=N stretches of the aromatic pyridine ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. A literature search did not yield any published IR or Raman spectra for this compound.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (broad)
O-H (Hydroxyl) 3200-3600
C=O (Carboxylic Acid) 1680-1720
C=C, C=N (Aromatic Ring) 1450-1600
N-O (Nitro Group) 1500-1570 and 1300-1370

Note: This table is hypothetical and for illustrative purposes only, as no experimental data is publicly available.

Advanced Chromatographic Methods (HPLC, GC-MS) for Purity and Impurity Profiling in Research

Advanced chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound, likely using a reverse-phase column and a suitable mobile phase. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to increase the compound's volatility. These methods are critical in synthetic chemistry and for quality control, yet no specific chromatographic methods or impurity profiles for this compound have been detailed in the scientific literature.

Theoretical and Computational Chemistry Studies on 4 Hydroxy 6 Methyl 5 Nitronicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of nicotinic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to determine optimized geometries, harmonic frequencies, and various molecular properties. jocpr.comjocpr.comepstem.net

Studies on the analogous compound 6-methylnicotinic acid have utilized DFT to analyze its structural and electronic properties. jocpr.com Such calculations help in understanding the molecule's equilibrium geometry and vibrational modes. jocpr.comjocpr.com Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. jocpr.com For instance, the frontier orbital energy gap calculated for 6-methylnicotinic acid (5.4352 eV) suggests it is a relatively reactive and polarizable molecule. jocpr.com

Molecular Electrostatic Potential (MESP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In 6-methylnicotinic acid, MESP analysis reveals electron-rich regions around the oxygen and nitrogen atoms, indicating likely sites for interaction. jocpr.com Global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, and softness, can be calculated to further quantify the molecule's reactivity. epstem.net

Table 1: Calculated Electronic Properties of 6-Methylnicotinic Acid (Analogue)

ParameterCalculated Value
HOMO Energy-0.27854 a.u.
LUMO Energy-0.07880 a.u.
HOMO-LUMO Energy Gap0.19974 a.u. (5.4352 eV)
Dipole Moment2.1152 Debye
Mean Polarizability (‹α›)95.953 a.u.

Data sourced from a DFT study on 6-methylnicotinic acid. jocpr.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions that govern the behavior of substances in condensed phases, such as in crystals or in solution. daneshyari.complos.org

For molecules like nicotinamide (B372718), a structural relative of nicotinic acid, MD simulations have been used to analyze the nature of intermolecular forces within its crystal structure. daneshyari.comnih.gov These studies often employ methods like symmetry-adapted perturbation theory to decompose the interaction energies into components such as electrostatic, induction, dispersion, and exchange repulsion. nih.gov This analysis reveals that the stability of nicotinamide complexes arises from a complex interplay of these forces. nih.gov Similarly, MD simulations can be applied to understand how a molecule like 4-hydroxy-6-methyl-5-nitronicotinic acid would interact with itself and with solvent molecules, predicting how it might form hydrogen bonds and other non-covalent interactions. researchgate.net Such simulations are crucial for understanding crystal packing, solubility, and interactions with biological macromolecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules. wjpsonline.comresearchgate.net

For pyridine (B92270) derivatives, which share the core ring structure with this compound, QSAR studies have been conducted to explore relationships between their structural features and various biological activities, such as antimicrobial or antioxidant properties. wjpsonline.commdpi.com The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can encode physicochemical, electronic, or topological properties. A mathematical model is then built to correlate these descriptors with the observed biological activity. nih.gov For example, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives used an electron conformational-genetic algorithm to identify the key structural features (the pharmacophore) responsible for their activity. nih.gov Such an approach could be applied to analogues of this compound to guide the design of new derivatives with potentially enhanced biological activities. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data and confirm molecular structures. DFT calculations are commonly used to compute vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.netnih.gov

For nicotinic acid and its derivatives, theoretical calculations of IR and Raman spectra have shown good agreement with experimental observations, aiding in the assignment of vibrational modes. jocpr.comresearchgate.net Furthermore, computational methods are invaluable for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.govcwu.edu For a flexible molecule, identifying the lowest energy conformer is crucial as it often represents the most populated state. researchgate.net Automated computational workflows can integrate conformational searches with DFT calculations to produce Boltzmann-averaged spectra, providing a more accurate comparison with experimental results for flexible molecules. schrodinger.com This approach could be used to determine the preferred conformation of this compound and predict its IR, Raman, NMR, and UV-Vis spectra.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 6-Methylnicotinic Acid (Analogue)

Vibrational ModeExperimental IRCalculated (DFT)
O-H Stretch34103412
C-H Stretch (ring)30553060
C=O Stretch17101715
C=C Stretch (ring)16051608
C-N Stretch (ring)13301335

Data adapted from studies on 6-methylnicotinic acid. jocpr.com

In Silico Mechanistic Pathway Predictions

In silico methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. nih.gov Theoretical investigations can predict reaction barriers and identify the most favorable pathways for a given transformation. rsc.org

For reactions involving the pyridine ring, computational studies have been used to explore various mechanistic possibilities. For example, the reaction of pyridine with excited nitrogen atoms has been studied theoretically to unveil complex mechanisms involving ring-opening, ring-contraction, and H-displacement. chemrxiv.orgnih.gov These studies identify key intermediates and transition states, providing a detailed picture of the reaction progress. chemrxiv.org Similarly, computational methods could be applied to predict the reaction pathways for the synthesis or degradation of this compound. This could involve modeling nucleophilic aromatic substitution, electrophilic attack, or reactions at the carboxylic acid, nitro, or hydroxyl functional groups, thereby providing insights into its chemical stability and reactivity. mdpi.com

Biological Activity and Mechanistic Investigations in Vitro & Non Clinical Focus

Assessment of Antimicrobial Activity in Model Systems

Currently, there is a lack of publicly available scientific literature detailing the specific antimicrobial activity of 4-Hydroxy-6-methyl-5-nitronicotinic acid against various model systems. While research into the antimicrobial properties of other nicotinic acid derivatives and nitro compounds is ongoing, specific data, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound, have not been reported.

Investigation of Anti-inflammatory Pathways in Cell Lines

No specific studies on the anti-inflammatory effects of this compound in cell lines have been identified in the available scientific literature. Consequently, there is no data regarding its potential to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX).

Enzyme Inhibition Studies and Kinetic Analysis

Detailed enzyme inhibition studies and kinetic analyses for this compound are not available in the current body of scientific research. Therefore, its potential as an inhibitor for specific enzymes, along with kinetic parameters such as IC50 or Ki values, remains uncharacterized.

Receptor Binding Assays and Ligand-Target Interactions

There is no published data from receptor binding assays that have specifically investigated the interaction of this compound with any biological receptor. As a result, its binding affinity, selectivity, and potential targets are currently unknown.

Modulation of Cellular Pathways and Biochemical Processes in vitro

The effects of this compound on cellular pathways and other biochemical processes in vitro have not been documented in the scientific literature. Research is needed to determine if this compound can influence signaling cascades or metabolic pathways within cells.

Comparative Biological Profiling of this compound Analogs

While the biological activities of various nicotinic acid and nitropyridine analogs have been explored for antimicrobial and anti-inflammatory purposes, a direct comparative biological profiling that includes this compound is not available. Such studies would be valuable in understanding the structure-activity relationships within this class of compounds.

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The multifunctionality of 4-Hydroxy-6-methyl-5-nitronicotinic acid, featuring hydroxyl, methyl, nitro, and carboxylic acid groups on a pyridine (B92270) core, theoretically positions it as a versatile building block in organic synthesis. The carboxylic acid and hydroxyl groups offer sites for esterification and etherification, while the nitro group can be reduced to an amine, opening pathways to a variety of amide and heterocyclic structures. However, there is no specific research in the current body of scientific literature that demonstrates its use in the synthesis of complex organic molecules.

Precursor for Advanced Heterocyclic Systems

The pyridine scaffold of this compound, combined with its reactive functional groups, suggests its potential as a precursor for the synthesis of more complex, fused heterocyclic systems. Such compounds are often of interest in medicinal chemistry and materials science. Despite this theoretical potential, no studies have been published that utilize this compound for the creation of advanced heterocyclic structures.

Potential in the Development of Specialty Chemicals

The development of specialty chemicals often relies on unique molecular scaffolds that can impart specific properties to a final product. The substituted pyridine ring of this compound could potentially serve as a key component in the synthesis of such chemicals, including but not limited to, agrochemicals, dyes, and performance-enhancing additives. At present, there is no available research to support its application in the development of any specialty chemicals.

Future Research Directions and Emerging Paradigms for 4 Hydroxy 6 Methyl 5 Nitronicotinic Acid

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for 4-Hydroxy-6-methyl-5-nitronicotinic acid is a primary focus for future research. Traditional chemical synthesis often involves hazardous reagents and solvents, generating significant chemical waste. Green chemistry principles aim to mitigate this environmental impact by designing processes that are safer, more efficient, and sustainable.

Future research in this area will likely concentrate on several key strategies:

Use of Renewable Starting Materials: Investigating the synthesis of the target molecule from bio-based feedstocks instead of petroleum-based precursors.

Catalytic Methods: Employing catalysts to enable reactions with higher atom economy, reducing the amount of waste generated. This includes the exploration of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing synthetic pathways that proceed at lower temperatures and pressures, thereby reducing energy consumption.

A comparative analysis of potential green synthesis parameters is presented in the table below:

ParameterTraditional SynthesisGreen Synthesis Approach
Starting Materials Petroleum-basedBio-based, renewable
Reagents Stoichiometric, often hazardousCatalytic, recyclable
Solvents Volatile organic compounds (VOCs)Water, supercritical CO2, ionic liquids
Energy Consumption High temperature and pressureMild reaction conditions
Waste Generation HighMinimized

Exploration of Novel Reaction Catalysis

The exploration of novel catalytic systems is intrinsically linked to the development of greener and more efficient synthetic methods for this compound and its derivatives. Catalysis can provide pathways to new molecular architectures and functionalities that are not accessible through traditional synthetic routes.

Future research is expected to focus on:

Homogeneous and Heterogeneous Catalysis: Designing and synthesizing novel metal-based and organocatalysts to improve reaction yields, selectivity, and turnover numbers.

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific chemical transformations with high enantio- and regioselectivity.

Photocatalysis: Harnessing light energy to drive chemical reactions, offering a sustainable approach to synthesis.

Nanocatalysis: Investigating the use of nanomaterials as catalysts, which can offer high surface area and unique catalytic properties.

High-Throughput Screening of New Derivatives for Academic Lead Identification

High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological or material properties of a large number of compounds. By generating a library of derivatives of this compound, HTS can be employed to identify "hits" with desired activities, which can then be optimized into lead compounds for academic and industrial research.

Key aspects of future HTS campaigns will likely include:

Combinatorial Chemistry: Synthesizing large and diverse libraries of derivatives by systematically modifying the core structure of this compound.

Assay Development: Designing and validating robust and sensitive assays to screen for a wide range of properties, such as enzymatic inhibition, receptor binding, or antimicrobial activity.

Data Analysis: Utilizing sophisticated data analysis tools to process the large datasets generated by HTS and to identify structure-activity relationships.

HTS TechnologyPrincipleApplication for Derivatives
Fluorescence-Based Assays Measures changes in fluorescence intensity or polarization.Screening for enzyme inhibitors or receptor binders.
Luminescence-Based Assays Measures light emission from a biochemical reaction.Assessing cell viability or gene expression.
Label-Free Detection Measures changes in physical properties upon binding.Studying molecular interactions in real-time.

Advanced Computational Design of Functionalized Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods can be used to predict the properties of molecules and to design new analogs with enhanced functionalities, thereby accelerating the discovery process and reducing the need for extensive experimental work.

Future computational studies on this compound will likely involve:

Quantum Mechanical Calculations: To understand the electronic structure and reactivity of the molecule.

Molecular Dynamics Simulations: To study the conformational flexibility and interactions of the molecule with biological targets.

Virtual Screening: To computationally screen large virtual libraries of compounds against a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the chemical structure of the analogs with their biological activity.

Interdisciplinary Research with Bioorganic Chemistry

The interface of organic chemistry and biology offers exciting opportunities for the application of this compound and its derivatives. Bioorganic chemistry focuses on understanding and manipulating biological processes using chemical tools.

Future interdisciplinary research may explore:

Chemical Probes: Designing and synthesizing derivatives that can be used to study biological pathways or to visualize cellular processes.

Drug Discovery: Investigating the potential of functionalized analogs as therapeutic agents for various diseases.

Bioconjugation: Developing methods to attach the molecule to biomolecules, such as proteins or nucleic acids, to create novel hybrid materials with unique properties.

Through these concerted research efforts, the scientific community aims to unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-6-methyl-5-nitronicotinic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The primary synthesis involves nitration of 6-methyl-4-hydroxynicotinic acid. Optimization can include adjusting nitration conditions (e.g., temperature, nitrating agent concentration) and using catalysts like sulfuric acid. Post-synthesis purification via recrystallization or column chromatography is critical. Monitor reaction progress with TLC or HPLC to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm substitution patterns on the pyridine ring.
  • FT-IR to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, nitro at ~1520 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify purity .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, safety goggles, lab coats) to avoid skin/eye contact.
  • Work under a fume hood to prevent inhalation of dust or vapors.
  • Avoid incompatible materials (e.g., strong oxidizers) due to decomposition risks (e.g., NOx emissions).
  • Store in a cool, dry environment away from ignition sources .

Advanced Research Questions

Q. What strategies are recommended for investigating the interaction of this compound with nicotinic receptors?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-epibatidine) to measure displacement.
  • Molecular docking studies : Model interactions using software like AutoDock Vina to predict binding affinity to receptor subtypes (e.g., α4β2).
  • In vitro functional assays : Measure receptor activation via calcium flux or electrophysiology in transfected cell lines (e.g., HEK-293) .

Q. How can researchers resolve discrepancies in reported antibacterial efficacy of this compound across different studies?

  • Methodological Answer :

  • Standardize testing protocols (e.g., CLSI guidelines) for bacterial strains, inoculum size, and compound purity.
  • Control for variables like pH, solvent (DMSO vs. aqueous), and incubation time.
  • Perform dose-response curves and statistical meta-analysis to identify trends. Cross-validate with structural analogs (e.g., 6-Hydroxy-5-nitronicotinic acid) to isolate functional group contributions .

Q. What computational methods are suitable for predicting the reactivity of this compound in biochemical pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., nicotinate phosphoribosyltransferase) under physiological conditions.
  • ADMET Prediction Tools : Use software like SwissADME to assess metabolic stability and toxicity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents in this compound?

  • Methodological Answer :

  • Synthesize analogs with modified substituents (e.g., replace nitro with cyano or methyl with ethyl).
  • Test biological activity (e.g., MIC for antibacterial assays, IC₅₀ for receptor binding).
  • Correlate substituent electronic effects (Hammett σ values) with activity trends. Compare with analogs like Methyl 4-hydroxy-5-nitronicotinate .

Data Contradiction and Validation

Q. What experimental approaches address conflicting reports on the anti-inflammatory properties of this compound?

  • Methodological Answer :

  • Use standardized in vivo models (e.g., carrageenan-induced paw edema in rodents) with controlled dosages.
  • Measure biomarkers (e.g., TNF-α, IL-6) via ELISA.
  • Validate purity (>98% by HPLC) to exclude confounding impurities. Replicate studies across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.